4-(Trifluoromethoxy)benzylamine
Overview
Description
4-(Trifluoromethoxy)benzylamine is an organic compound with the chemical formula C8H8F3NO. It is a colorless to pale yellow liquid that contains an amino group and a benzyl group, along with a trifluoromethoxy substituent. This compound is known for its unique chemical properties and is used in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethoxy)benzylamine can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzylamine with trifluoromethanol. The reaction typically requires a base such as sodium hydride and is carried out in an organic solvent like methyl t-butyl ether at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)benzylamine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in amino substitution reactions, such as the reaction with aromatic aldehydes to form Schiff bases.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Aromatic Aldehydes: For Schiff base formation.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, Schiff base formation results in the production of imines, while oxidation and reduction reactions yield various oxidized or reduced derivatives .
Scientific Research Applications
4-(Trifluoromethoxy)benzylamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can affect various biological processes and pathways, making the compound a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(Trifluoromethoxy)benzylamine include:
4-(Trifluoromethyl)benzylamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-(Trifluoromethyl)benzylamine: Similar structure but with the trifluoromethyl group in a different position on the benzene ring.
4-(Methylthio)benzylamine: Similar structure but with a methylthio group instead of a trifluoromethoxy group.
Uniqueness
This compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions, making it valuable in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGROTRFYBSUTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239895 | |
Record name | 4-(Trifluoromethoxy)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93919-56-3 | |
Record name | 4-(Trifluoromethoxy)benzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93919-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethoxy)benzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethoxy)benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethoxy)benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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